N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
CAS No.: 1133432-49-1
Cat. No.: VC0001824
Molecular Formula: C33H36N6O3S
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide - 1133432-49-1](/images/no_structure.jpg)
CAS No. | 1133432-49-1 |
---|---|
Molecular Formula | C33H36N6O3S |
Molecular Weight | 596.7 g/mol |
IUPAC Name | N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1 |
Standard InChI Key | CDOOFZZILLRUQH-GDLZYMKVSA-N |
Isomeric SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C |
SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C |
Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is characterized by the IUPAC name N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-fluoro-6-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide . Its molecular formula is C₃₃H₃₅FN₆O₃S, with a molecular weight of 614.7 g/mol . The stereochemistry at the piperazine ring’s C2 position is specified as R, critical for target engagement .
Table 1: Key Chemical Descriptors
Three-Dimensional Structure and Binding Interactions
X-ray crystallography of the compound bound to BTK (PDB: 6BKE) resolved at 1.95 Å reveals critical interactions . The tetrahydrobenzothiophene moiety occupies the hydrophobic H3 pocket, while the pyrazinone ring forms hydrogen bonds with Lys430 and Glu445 in the ATP-binding site . The (2R)-1,4-dimethyl-3-oxopiperazine group extends into a solvent-exposed region, contributing to selectivity over other kinases .
Pharmacological Profile
Mechanism of Action
BTK, a non-receptor tyrosine kinase, is essential for B-cell receptor (BCR) signaling. Inhibition of BTK blocks downstream pathways, including NF-κB and MAPK, reducing inflammatory cytokine production . GDC-0834 demonstrates an IC₅₀ of 5.9 nM in biochemical assays and 6.4 nM in cellular assays, with >100-fold selectivity over related kinases (e.g., ITK, JAK3) .
Table 2: In Vitro and In Vivo Activity
Parameter | Value | Model | Source |
---|---|---|---|
Biochemical IC₅₀ | 5.9 nM | BTK | |
Cellular IC₅₀ | 6.4 nM | Ramos BCR | |
Mouse ED₅₀ | 1.1 μM | Collagen-induced arthritis | |
Rat ED₅₀ | 5.6 μM | LPS model |
Pharmacokinetics and Species Variability
Clinical Development and Challenges
Phase I Trial Outcomes
In a single-dose Phase I trial (35 mg and 105 mg), GDC-0834 plasma concentrations were below quantifiable limits (<1 ng/mL) due to near-complete first-pass metabolism . Metabolite M1 accounted for >90% of circulating species, confirming in vitro predictions . These results necessitated termination of further clinical development .
Structural Insights into Metabolic Instability
The exocyclic amide bond linking the tetrahydrobenzothiophene and aniline rings was identified as the hydrolysis site . Molecular docking simulations suggest that AO’s active site accommodates the amide via hydrogen bonding with Arg880 and π-stacking with Phe919 . Modifications to this region in backup compounds (e.g., replacing the amide with a urea group) improved metabolic stability .
Comparative Analysis with Analogues
CGI-1746 to GDC-0834 Optimization
GDC-0834 originated from structure-activity relationship (SAR) studies on CGI-1746, a precursor with suboptimal PK . Key modifications included:
-
Introduction of the (2R)-1,4-dimethyl-3-oxopiperazine group to reduce CYP3A4-mediated oxidation .
-
Fluorination at the phenyl ring to enhance solubility and bioavailability .
Table 3: CGI-1746 vs. GDC-0834
Parameter | CGI-1746 | GDC-0834 |
---|---|---|
BTK IC₅₀ | 2.1 nM | 5.9 nM |
Mouse Oral Bioavailability | 12% | 68% |
Human AO t₁/₂ | N/A | <10 minutes |
Implications for Drug Design
The case of GDC-0834 underscores the importance of evaluating non-CYP metabolic pathways early in development. Strategies to mitigate AO-mediated hydrolysis include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume